molecular formula C20H16ClNO3 B2571687 8-allyl-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 681838-05-1

8-allyl-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2571687
CAS RN: 681838-05-1
M. Wt: 353.8
InChI Key: CAQXUSKKWWWNGQ-UHFFFAOYSA-N
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Description

8-allyl-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as Compound A, is a synthetic compound that has drawn significant attention in scientific research due to its potential therapeutic uses.

Scientific Research Applications

Structural Analysis and Synthesis Techniques

Research on compounds structurally related to 8-allyl-N-(5-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide highlights the significance of chromene derivatives in scientific study. For instance, studies on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrate that these molecules are essentially planar, showcasing cis geometries and anti conformations, which could imply potential applications in the design of molecular materials with specific optical properties (Gomes et al., 2015). Additionally, rapid synthesis methods for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for many biologically active compounds, have been established, offering insights into more efficient production of chromene derivatives (Zhu et al., 2014).

Reactions and Derivatives Formation

The reactivity of chromone-3-carboxamides with cyanothioacetamide has been explored, leading to the formation of various derivatives with significant yields. This research points towards the versatility of chromene derivatives in chemical reactions and their potential use in creating novel compounds with possible pharmaceutical applications (Kornev et al., 2019). Another study delves into the electrochemical additions of allyl and benzyl groups to acetone, showcasing a method that could be applied to the functionalization of chromene derivatives, enhancing their utility in organic synthesis (Satoh et al., 1983).

Biological Activity and Material Properties

Research into the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones indicates these compounds exhibit remarkable antimicrobial activity, suggesting the potential biomedical applications of chromene derivatives in developing new antimicrobial agents (El Azab et al., 2014). Furthermore, the synthesis and properties of aromatic polyamides with coumarin chromophores reveal that such materials could have applications in the field of photosensitive polymers, which might be used in various industrial and technological applications due to their thermal properties and solubility in certain solvents (Nechifor, 2009).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-3-5-13-6-4-7-14-10-16(20(24)25-18(13)14)19(23)22-17-11-15(21)9-8-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQXUSKKWWWNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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